molecular formula C8H5Cl2N B3056032 2,4-Dichloro-6-ethynylaniline CAS No. 684250-09-7

2,4-Dichloro-6-ethynylaniline

Cat. No.: B3056032
CAS No.: 684250-09-7
M. Wt: 186.03 g/mol
InChI Key: GJUJVOATXYCQAD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethynylaniline is an organic compound with the molecular formula C8H5Cl2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethynylaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by Sonogashira coupling. The process can be summarized as follows:

    Halogenation: Aniline is first subjected to chlorination using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.

    Sonogashira Coupling: The chlorinated aniline derivative is then reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere to form the ethynylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethynylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

    Oxidation Products: Oxidation can yield compounds with carbonyl or carboxyl functional groups.

    Coupling Products: Larger conjugated systems or polymers can be synthesized through coupling reactions.

Scientific Research Applications

2,4-Dichloro-6-ethynylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethynylaniline depends on its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use.

Comparison with Similar Compounds

    2,4-Dichloroaniline: Similar structure but lacks the ethynyl group.

    2,6-Dichloroaniline: Chlorine atoms at different positions.

    4-Chloro-2-ethynylaniline: Only one chlorine atom and an ethynyl group.

Uniqueness: 2,4-Dichloro-6-ethynylaniline is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,4-dichloro-6-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJVOATXYCQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478571
Record name 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684250-09-7
Record name 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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